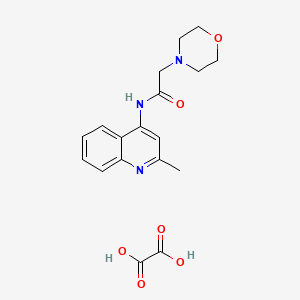
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, also known as DBB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. DBB has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for research in the areas of neuroscience, cancer biology, and drug discovery.
Mechanism of Action
The mechanism of action of N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is thought to involve the inhibition of protein kinase CK1δ, which plays a key role in regulating circadian rhythms and other cellular processes. By inhibiting this protein kinase, this compound can disrupt the normal functioning of cells and lead to a range of effects, including changes in gene expression and cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein kinase CK1δ, as well as changes in gene expression, cell growth, and cell cycle progression. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide in lab experiments is its potency and selectivity as a CK1δ inhibitor, which allows for precise manipulation of circadian rhythms and other cellular processes. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, including the development of new treatments for sleep disorders and other conditions related to disrupted circadian rhythms, as well as the development of new cancer therapies. In addition, further research is needed to better understand the mechanism of action of this compound and its potential side effects and toxicity.
Synthesis Methods
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be synthesized using a variety of methods, including the reaction of 4,6-dibromo-2-aminobenzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been found to have a range of potential applications in scientific research. One area of interest is in the field of neuroscience, where this compound has been shown to act as a potent and selective inhibitor of the protein kinase CK1δ, which plays a key role in regulating circadian rhythms. This makes this compound a promising candidate for the development of new treatments for sleep disorders and other conditions related to disrupted circadian rhythms.
In addition, this compound has also been found to exhibit anticancer activity, with studies showing that it can inhibit the growth of various cancer cell lines in vitro. This makes this compound a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2OS/c15-9-6-10(16)12-11(7-9)20-14(17-12)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXSDHLCWBROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-fluorophenyl)-4-piperidinyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6060272.png)
![N-methyl-3-{1-[3-(5-methyl-2-furyl)benzyl]-3-piperidinyl}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6060285.png)
![N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B6060302.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6060309.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6060324.png)
![3-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6060328.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B6060333.png)
![4-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6060340.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6060343.png)

![6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6060363.png)
![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B6060372.png)
![1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060378.png)